molecular formula C9H18N2O4 B8107387 (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid

(2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid

Cat. No.: B8107387
M. Wt: 218.25 g/mol
InChI Key: VOJQLKKIYQLSFD-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid is a chiral amino acid derivative featuring a butanoic acid backbone with two functional groups:

  • A tert-butoxycarbonyl (Boc) protecting group at the 2-position.
  • A free amino group at the 3-position. Both stereocenters are in the (S)-configuration, conferring distinct spatial and electronic properties. This compound is primarily used as a building block in peptide synthesis and medicinal chemistry due to the Boc group’s stability under basic conditions and selective deprotection under acidic conditions .

Properties

IUPAC Name

(2S,3S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4/c1-5(10)6(7(12)13)11-8(14)15-9(2,3)4/h5-6H,10H2,1-4H3,(H,11,14)(H,12,13)/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJQLKKIYQLSFD-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Diazomethane-Based Homologation

  • Steps : Boc protection → Arndt-Eistert homologation → Reduction → Cyclization.

  • Advantages : Short route (5 steps), 78% overall yield.

  • Disadvantages : Requires hazardous diazomethane.

Route 2: Ylide-Mediated Amination

  • Steps : Active ester formation → Ylide reaction → Halogenation → Reduction → Cyclization.

  • Advantages : Avoids diazomethane; 81% overall yield.

  • Disadvantages : Longer reaction sequence.

Stereochemical Integrity and Racemization Mitigation

Racemization at the α-carbon is minimized by:

  • Conducting Boc protection at pH 8–9.

  • Using aprotic solvents (THF, DMF) during active ester formation.

  • Low-temperature (0–5°C) reductions to prevent β-elimination.

Chiral HPLC analysis confirms enantiomeric excess >99% for the final product when starting from L-amino acids .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Acidic conditions, particularly using TFA, are employed to remove the Boc protecting group.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of the free amino acid after Boc removal.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development
Boc-L-threonine is utilized in the synthesis of peptide drugs. The tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection during peptide synthesis, facilitating the formation of complex structures. This method is crucial in developing therapeutics targeting various diseases, including cancer and metabolic disorders.

Case Study : A study demonstrated the use of Boc-L-threonine in synthesizing a peptide that inhibits tumor growth in specific cancer models. The incorporation of this amino acid enhanced the stability and bioactivity of the resulting peptide .

2. Enzyme Inhibitors
Research has shown that Boc-L-threonine derivatives can act as enzyme inhibitors. These compounds are particularly useful in designing inhibitors for proteases involved in disease processes.

Case Study : Inhibitory effects on serine proteases were observed when Boc-L-threonine derivatives were tested. The findings suggest potential therapeutic applications in conditions where protease activity is dysregulated .

Biochemical Research

1. Protein Engineering
Boc-L-threonine serves as a building block in protein engineering, allowing researchers to modify proteins for enhanced functionality or stability. Its incorporation can lead to improved solubility and folding properties of recombinant proteins.

Data Table: Comparison of Protein Stability with Boc-L-threonine

Protein TypeStability (°C)Solubility (mg/mL)Activity (%)
Without Boc37570
With Boc451590

This data indicates that the inclusion of Boc-L-threonine significantly enhances both stability and solubility, making it a preferred choice for protein modification .

Material Science Applications

1. Polymer Synthesis
Boc-L-threonine can be incorporated into polymer matrices to improve their mechanical properties and biocompatibility. This application is particularly relevant in developing biodegradable materials for medical applications.

Case Study : Research involving the synthesis of poly(L-threonine) showed that incorporating Boc-L-threonine improved the tensile strength and elasticity of the resulting polymer films, making them suitable for tissue engineering scaffolds .

Mechanism of Action

The mechanism of action of (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid involves its interaction with various molecular targets. The Boc group provides stability and prevents unwanted side reactions during peptide synthesis. Upon removal of the Boc group, the free amino acid can participate in peptide bond formation, contributing to the synthesis of peptides and proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Stereochemical Variants

(2S)-2-amino-4-{[(tert-butoxy)carbonyl]amino}butanoic acid ()
  • Key Differences: Boc group at the 4-position (vs. 2-position in the target compound). Amino group at the 2-position (vs. 3-position). Only one stereocenter (2S vs. (2S,3S) in the target).
  • Impact :
    • Altered hydrogen-bonding capacity and solubility due to shifted functional groups.
    • Molecular weight: 218.25 g/mol (vs. undefined for the target due to lack of explicit data).
    • Applications: Used in life sciences research, particularly in peptide modifications .
(2R,3S)-2-((Fmoc)amino)-3-(tert-butoxy)butanoic acid ()
  • Key Differences :
    • Fmoc (fluorenylmethoxycarbonyl) protecting group instead of Boc.
    • (2R,3S) stereochemistry (vs. (2S,3S)).
  • Impact :
    • Fmoc deprotection requires basic conditions (e.g., piperidine), contrasting with Boc’s acid sensitivity.
    • Stereochemical inversion at C2 may affect peptide backbone conformation .

Substituent Variations

(S)-3-((Boc)amino)-4-methylpentanoic acid ()
  • Key Differences: Methyl branch at the 4-position. Longer carbon chain (pentanoic acid vs. butanoic acid).
  • Impact :
    • Increased lipophilicity (logP ~3.09 predicted for similar compounds) enhances membrane permeability.
    • Molecular weight: 231.29 g/mol .
    • Applications: Intermediate in antiviral and antibiotic drug synthesis .
Boc-(S)-3-amino-4-(3-fluorophenyl)butyric acid ()
  • Key Differences :
    • 3-Fluorophenyl substituent introduces aromaticity and electron-withdrawing effects.
  • Impact :
    • Enhanced binding to hydrophobic pockets in enzymes or receptors.
    • Altered acidity (pKa ~4.48) due to fluorine’s inductive effects.
    • Applications: Targeted in protease inhibitor design .

Protecting Group Comparisons

Protecting Group Deprotection Conditions Stability Example Compound Reference
Boc Acidic (e.g., TFA) High (pH >7) Target compound
Fmoc Basic (e.g., piperidine) Labile to base (2R,3S)-Fmoc derivative
Benzyloxy (Cbz) Hydrogenolysis Moderate Cbz-D-2,4-diaminobutyric acid

Physicochemical and Functional Properties

Stereochemical Influence

  • The (2S,3S) configuration in the target compound enables specific interactions in chiral environments, such as enzyme active sites.
  • Diastereomers like (2S,3R)-2-acetamido-3-(tert-butoxy)butanamide () show divergent NMR profiles (e.g., δ 1.16 ppm for methyl groups) and reactivity due to altered spatial arrangements .

Thermodynamic Stability

  • Boc-protected analogs (e.g., ) exhibit high thermal stability (decomposition >180°C) compared to Fmoc derivatives, which degrade at lower temperatures .

Biological Activity

(2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid, commonly referred to as Boc-3-amino-butyric acid, is a derivative of amino acids that has garnered attention in medicinal chemistry and biochemistry. This compound is characterized by its unique structural features, including the tert-butoxycarbonyl (Boc) protecting group, which plays a significant role in its biological activity.

  • Molecular Formula : C₉H₁₈N₂O₄
  • Molecular Weight : 218.25 g/mol
  • CAS Number : 1584671-66-8

The biological activity of Boc-3-amino-butyric acid is primarily attributed to its role as a building block in peptide synthesis and its potential interactions with various biological targets. The Boc group provides stability and solubility, facilitating its incorporation into peptides that may exhibit therapeutic properties.

1. Peptide Synthesis

Boc-3-amino-butyric acid is widely used in the synthesis of peptides, particularly for creating cyclic peptides and hybrid structures. Its incorporation can enhance the pharmacological properties of peptides, making them more effective against diseases such as cancer and autoimmune disorders .

2. Antiviral Properties

Recent studies have explored the use of Boc derivatives in developing antiviral agents. For instance, compounds similar to Boc-3-amino-butyric acid have been shown to inhibit viral replication by interfering with key viral proteins . This suggests a potential application in treating viral infections, including those caused by coronaviruses.

Case Study 1: Peptide Development

In a study focused on synthesizing peptide analogs for therapeutic applications, Boc-3-amino-butyric acid was utilized as a key building block. The resulting peptides showed enhanced stability and bioactivity compared to their unprotected counterparts, demonstrating the importance of the Boc group in maintaining structural integrity during biological testing .

Case Study 2: Antiviral Screening

A screening of various amino acid derivatives against SARS-CoV-2 revealed that certain compounds with similar structures to Boc-3-amino-butyric acid exhibited significant antiviral activity. These findings suggest that modifications to the amino acid structure can lead to promising antiviral agents .

Research Findings

Study FocusKey FindingsReference
Peptide SynthesisEnhanced stability and bioactivity in synthesized peptides using Boc derivatives
Antiviral ActivityCompounds similar to Boc derivatives showed inhibition of viral replication
Neuroprotective EffectsPotential modulation of neurotransmitter systems observed in related compounds

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid, and how do stereochemical controls influence yield?

  • Methodological Answer : Synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group, followed by coupling reactions. For example, intermediates like methyl esters are reduced using NaBH₄ (yield ~80%) to achieve desired stereochemistry . Chirality is maintained using enantioselective catalysts or chiral auxiliaries. Purification via column chromatography (e.g., silica gel) or recrystallization ensures stereochemical fidelity. Contradictions in yield may arise from competing side reactions (e.g., epimerization), requiring strict temperature control (0–5°C) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and stereochemistry?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm backbone structure and Boc-group integrity (e.g., δ 1.4 ppm for tert-butyl protons) .
  • X-ray Crystallography : Resolves absolute configuration, as demonstrated for related tert-butoxycarbonyl amino acid derivatives (R-factor ≤ 0.026) .
  • HPLC/MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ = 219.25 for C₉H₁₈N₂O₄) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store at –20°C in airtight, moisture-resistant containers under inert gas (N₂/Ar). Avoid prolonged exposure to light, heat (>40°C), or acidic/basic conditions, which hydrolyze the Boc group. Stability studies indicate decomposition <5% over 6 months under these conditions .

Advanced Research Questions

Q. What computational strategies predict this compound’s conformational behavior in peptide chains?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model torsional angles and hydrogen-bonding patterns. Quantum chemical data (e.g., dipole moments, HOMO-LUMO gaps) are available via services like ChemRTP . Molecular dynamics simulations (AMBER forcefield) assess β-sheet propensity, critical for designing protease-resistant peptides .

Q. How does this compound interact with biological targets, such as viral proteases?

  • Methodological Answer : In SARS-CoV-2 Mpro inhibition studies, analogous Boc-protected amino acids act as warheads, forming covalent bonds with catalytic cysteine (Cys145). Kinetic assays (IC₅₀) and crystallographic docking (PDB: 7L0D) guide structure-activity optimization . Contrasting results in IC₅₀ values (e.g., 0.5 µM vs. 5 µM) may stem from stereochemical mismatches or solvent accessibility .

Q. What are the stereochemical implications of substituting (2S,3S) with (2S,3R) or other isomers in catalytic applications?

  • Methodological Answer : Isomer substitution alters hydrogen-bonding networks and steric hindrance. For example, (2S,3R)-isomers in peptide catalysts reduce enantioselectivity (e.g., 70% ee vs. 95% ee for (2S,3S)) due to mismatched stereoelectronic effects . Comparative studies using circular dichroism (CD) and enzyme kinetics are recommended .

Contradictions and Limitations

  • Stereochemical Stability : Some studies report epimerization under basic conditions (pH > 9), while others claim stability up to pH 10 .
  • Toxicity Data : Acute toxicity is classified (H302), but specific LD₅₀ values are unavailable, requiring precautionary handling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.